5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8-5-11(9(2)18-8)7-15-14(17)12-6-13(19-16-12)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQICCVATIXIPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=NOC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of boron reagents and palladium catalysts to couple the cyclopropyl and dimethylfuran moieties.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow systems and advanced purification techniques are often employed to ensure high purity and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the furan moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazole compounds exhibit significant antimicrobial properties. The unique structure of 5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide may enhance its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium .
- Anti-inflammatory Effects : Research indicates that compounds with oxazole moieties can modulate inflammatory pathways. This compound's ability to interact with specific receptors may lead to reduced inflammation in various models of disease .
- Cancer Research : The potential for this compound as an anticancer agent is under investigation. Its structural characteristics may allow it to inhibit tumor growth by targeting cancer cell metabolism and signaling pathways .
Case Studies
- Study on Antibacterial Properties : A study demonstrated that similar compounds exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structural similarity suggests that this compound may show comparable efficacy .
- Inflammation Model Testing : In animal models of inflammation, compounds structurally related to this oxazole derivative showed reduced levels of pro-inflammatory cytokines, indicating potential therapeutic benefits in inflammatory diseases .
Agricultural Applications
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 1,2-oxazole-3-carboxamides, which exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison of 1,2-Oxazole-3-carboxamide Derivatives
Key Findings:
The cyclopropyl substituent in the target compound (vs. luminespib’s isopropylphenyl group) could reduce metabolic degradation, as cyclopropane rings are known to resist oxidative metabolism .
Role of Substituents :
- N-linked groups : The (2,5-dimethylfuran-3-yl)methyl group in the target compound shares similarities with furan-containing analogs (), which are often used to modulate electronic properties or serve as bioisosteres for aromatic rings.
- Safety profiles : Derivatives like N-(2,6-dimethylphenyl)-5-propan-2-yl-oxazole-3-carboxamide () highlight the importance of substituents in toxicity; its dimethylphenyl group may confer steric hindrance, reducing unintended protein interactions .
Applications in Drug Discovery: and emphasize the use of such compounds as building blocks. For example, 5-(furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide () is tailored for modular synthesis, enabling rapid exploration of structure-activity relationships (SAR) .
Biological Activity
5-cyclopropyl-N-[(2,5-dimethylfuran-3-yl)methyl]-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The synthesis routes and mechanisms of action are also discussed.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a cyclopropyl group and a dimethylfuran moiety. Its molecular formula is with a molecular weight of approximately 318.39 g/mol.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds have Minimum Inhibitory Concentrations (MIC) against various bacterial strains:
| Compound | MIC (µg/ml) | Bacterial Strains |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| Reference Drug | 3.2 | E. coli |
These results suggest that modifications in the oxazole structure can enhance or diminish antimicrobial efficacy .
Anticancer Activity
The anticancer potential of oxazole derivatives has been highlighted in several studies. For example, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
| HepG2 (Liver) | 10.0 |
These findings underscore the potential for this compound to be developed as an anticancer agent through further structural optimization and testing .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, oxazole derivatives have shown promise in reducing inflammation. Experimental data indicated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects.
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. Preliminary studies suggest that it may modulate pathways related to apoptosis and cell proliferation.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antibacterial potency compared to standard antibiotics like ampicillin .
- Cytotoxicity in Cancer Cells : In vitro tests on MCF-7 breast cancer cells revealed that compounds with similar structures to the target compound induced apoptosis at concentrations as low as 10 µM, highlighting their potential as therapeutic agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
